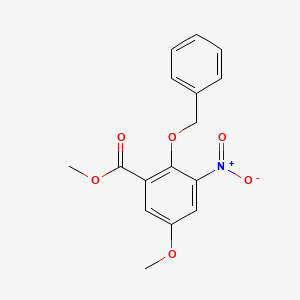

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate

Description

Properties

IUPAC Name |

methyl 5-methoxy-3-nitro-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-12-8-13(16(18)22-2)15(14(9-12)17(19)20)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZQDBQMZRBQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677776 | |

| Record name | Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-98-8 | |

| Record name | Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Hydroxy-Methoxybenzoic Acid

- Starting material: 2-hydroxy-5-methoxybenzoic acid (or positional isomers closely related).

- Reagents: Methanol and concentrated sulfuric acid.

- Conditions: Reflux under acidic conditions to promote Fischer esterification.

- Outcome: Formation of methyl 2-hydroxy-5-methoxybenzoate with high yield (~90-95%).

This step converts the carboxylic acid group into a methyl ester, facilitating subsequent reactions and improving solubility in organic solvents.

Benzylation (Formation of Benzyloxy Group)

- Starting material: Methyl 2-hydroxy-5-methoxybenzoate.

- Reagents: Benzyl bromide and potassium carbonate (K2CO3) as a base.

- Solvent: Dimethylformamide (DMF) or acetone.

- Conditions: Heating at 80-100 °C for 6–7 hours.

- Mechanism: The phenolic hydroxyl group is deprotonated by K2CO3, allowing nucleophilic substitution on benzyl bromide to form the benzyloxy ether.

- Outcome: Methyl 2-(benzyloxy)-5-methoxybenzoate with yields typically above 90%.

This step selectively protects the phenol as a benzyloxy ether, which is crucial for directing subsequent nitration.

Aromatic Nitration

- Starting material: Methyl 2-(benzyloxy)-5-methoxybenzoate.

- Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.

- Conditions: Controlled temperature nitration, typically starting in an ice bath (0–5 °C) to avoid over-nitration, then allowed to warm to room temperature for several hours (up to 6 hours).

- Work-up: Quenching with ice-water, extraction with organic solvents (e.g., chloroform), washing with saturated sodium bicarbonate solution, and drying.

- Outcome: Introduction of the nitro group at the 3-position relative to the ester, yielding methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate with yields around 65–70%.

Representative Synthetic Route Summary Table

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Hydroxy-5-methoxybenzoic acid | Methanol, conc. H2SO4, reflux | Methyl 2-hydroxy-5-methoxybenzoate | 90–95 | Fischer esterification |

| 2 | Methyl 2-hydroxy-5-methoxybenzoate | Benzyl bromide, K2CO3, DMF, 80–100 °C, 6–7 h | Methyl 2-(benzyloxy)-5-methoxybenzoate | 90+ | Nucleophilic substitution (benzylation) |

| 3 | Methyl 2-(benzyloxy)-5-methoxybenzoate | HNO3/H2SO4 mixture, 0–5 °C to RT, 6 h | Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate | 65–70 | Electrophilic aromatic substitution (nitration) |

Research Findings and Characterization Data

- NMR Spectroscopy : Proton NMR (1H NMR) confirms the presence of aromatic protons, methoxy group (singlet near 3.8 ppm), benzyloxy methylene protons (singlet near 5.1 ppm), and methyl ester protons (singlet near 3.9 ppm). The nitration shifts aromatic proton signals downfield due to electron-withdrawing effects.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight (~317 g/mol for methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate).

- X-ray Crystallography : For closely related compounds, crystallography confirms substitution patterns and molecular geometry, supporting the regiochemistry of nitration.

Notes on Selectivity and Optimization

- The order of steps is critical: benzylation before nitration avoids unwanted side reactions on the phenol group.

- Temperature control during nitration is essential to prevent over-nitration or decomposition.

- Use of potassium carbonate as a mild base ensures selective ether formation without ester hydrolysis.

- Purification typically involves recrystallization or chromatography to separate regioisomers if formed.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate has the molecular formula and features a complex structure with multiple functional groups, including benzyloxy, methoxy, and nitro groups. These functional groups play a crucial role in its reactivity and biological activity.

Medicinal Chemistry

The compound is primarily investigated for its biological activities , particularly in cancer research. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Apoptosis Induction : Research indicates that methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate can induce apoptosis in cancer cell lines. A study demonstrated that the compound activates apoptotic pathways, increasing the expression of apoptosis-related genes while decreasing genes associated with cell cycle progression.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Its structural similarity to other known antimicrobial agents warrants further exploration into its potential as a therapeutic agent against infections.

Chemical Synthesis

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate serves as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical transformations, such as reduction and substitution reactions, makes it valuable in synthetic organic chemistry .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Apoptosis Induction | Induces cell death in cancer cell lines | |

| Enzyme Interaction | Potential interactions with specific enzymes | |

| Antimicrobial Properties | Investigated for antimicrobial effects |

Case Study 1: Apoptotic Pathway Activation

A notable study focused on the effect of methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate on cancer cells. The findings revealed that treatment with this compound significantly increased the expression of pro-apoptotic genes while downregulating anti-apoptotic genes, indicating a targeted mechanism that may be exploited for therapeutic purposes.

Case Study 2: Antimicrobial Activity Investigation

Another investigation assessed the antimicrobial properties of compounds structurally similar to methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate. The results suggested potential efficacy against various pathogens, opening avenues for further research into its use in treating infections or as part of combination therapies .

Comparison with Related Compounds

To better understand the unique properties of methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate, it can be compared with other nitrobenzoate derivatives:

| Compound Name | Key Features |

|---|---|

| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Similar structure but different functional groups |

| Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate | Exhibits significant apoptotic activity |

| Methyl 4-Nitrobenzoate | Basic structure without additional functional groups |

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Positional Isomerism: The nitro group in the target compound is on the benzene ring at the 3-position, whereas in 4-(3-nitrobenzyloxy)-benzoic acid methyl ester (5a), the nitro group resides on the benzyloxy substituent .

Substituent Effects: Bromo vs. Nitro: Methyl 2-(benzyloxy)-5-bromoisonicotinate features a bromo substituent, a strong electron-withdrawing group, which may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the nitro group in the target compound. Indanone Backbone: 2-Ethyl-6-methoxyindan-1-one diverges structurally with a fused bicyclic system, reducing steric hindrance but limiting functionalization sites compared to the target compound’s planar aromatic ring.

Synthesis Efficiency : The 82% yield for 5a suggests optimized conditions (K₂CO₃ in DMF at 70°C), which could guide synthetic routes for the target compound if similar methodologies are applied.

Physicochemical and Reactivity Profiles

- Solubility : The target compound’s methyl ester and methoxy groups likely improve solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to 2-ethyl-6-methoxyindan-1-one, which lacks ester functionality .

- The target compound’s nitro placement on the ring may confer higher stability than 5a, where the nitro group is on a flexible benzyloxy chain .

- Reactivity :

- The nitro group in the target compound may direct electrophilic substitutions to the 4-position (meta to nitro), whereas 5a’s nitro on the benzyloxy group could influence reactivity at the para position of the benzyl moiety.

- Bromo-substituted analogs (e.g., Methyl 2-(benzyloxy)-5-bromoisonicotinate ) are more reactive in metal-catalyzed couplings, whereas the nitro group in the target compound may favor reduction reactions to amines.

Biological Activity

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate (commonly referred to as MBM) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₆H₁₅NO₆

- Molecular Weight : 317.3 g/mol

- Melting Point : 76–78 °C

- CAS Number : 1221792-98-8

The compound features a nitro group, methoxy groups, and a benzyloxy substituent, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of MBM has primarily focused on its potential anticancer properties. The compound's structure suggests it may interact with various biological targets, influencing cellular processes such as apoptosis and cell cycle regulation.

Anticancer Activity

-

Mechanism of Action :

- MBM's structural components may allow it to disrupt critical protein-protein interactions within cancer cells, similar to other compounds that inhibit oncogenic pathways. For instance, studies have shown that compounds with similar structural motifs can inhibit MYC oncogene activity by disrupting its interaction with chromatin cofactors like WDR5 .

- The presence of the nitro group could enhance electron affinity, potentially leading to reactive oxygen species (ROS) generation, which is known to induce apoptosis in cancer cells.

-

In Vitro Studies :

- Preliminary studies indicate that MBM exhibits cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cell lines such as MDA-MB-231 .

- In one study, derivatives of compounds structurally related to MBM demonstrated significant growth inhibition in HepG2 liver cancer cells, suggesting potential hepatotoxicity profiles worth exploring further .

- Case Studies :

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | 2.43–7.84 | Apoptosis induction |

| Cytotoxicity | HepG2 | 4.98–14.65 | Cell cycle arrest |

| Protein Interaction | MYC-WDR5 | Not specified | Disruption of oncogenic signaling |

Research Findings and Implications

The exploration of MBM's biological activity is still in its early stages, but existing literature suggests several avenues for further research:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the MBM structure affect its biological activity will be crucial. Similar compounds have shown varying degrees of efficacy based on their functional groups and structural conformations .

- In Vivo Studies : Future studies should focus on evaluating the pharmacokinetics and toxicity profiles of MBM in animal models to assess its therapeutic potential comprehensively.

- Potential for Drug Development : Given the promising results from related compounds, MBM could serve as a lead compound for developing new anticancer therapies targeting specific oncogenic pathways.

Q & A

Q. What analytical approaches resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., para-nitro vs. meta-methoxy) are resolved by 2D techniques (HSQC, HMBC) to assign coupling pathways. For example, HMBC correlations between the methoxy protons and C-5 confirm substitution patterns. Conflicting HRMS data require isotopic labeling (e.g., ¹³C-methoxy groups) to validate fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.